(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine, also known as CSTMP, is a synthetic compound categorized as a stilbene derivative. It is notable for its potential antioxidant and anticancer properties, making it a subject of interest in pharmacological research. The compound has been synthesized and evaluated for its biological activity, particularly its protective effects on endothelial cells.
CSTMP is classified under the chemical family of pyrazines and stilbenes. Its chemical structure comprises a pyrazine ring substituted with three methyl groups and a chlorostyryl moiety. The compound's synthesis often involves reactions such as the Horner–Wadsworth–Emmons reaction, utilizing 2-chlorobenzaldehyde as a precursor .
The synthesis of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine typically follows these steps:
The molecular formula for (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine is CHClN. It features:
The compound's molecular weight is approximately 240.71 g/mol .
CSTMP can participate in various chemical reactions typical of stilbene derivatives:
These reactions are significant for modifying CSTMP to enhance its biological activity or alter its properties for specific applications.
CSTMP exhibits cytoprotective effects primarily through its antioxidant activity. It has been shown to mitigate oxidative stress in human umbilical vascular endothelial cells by:
Relevant data indicate that CSTMP has favorable properties for use in biological assays due to its solubility profile and stability under physiological conditions .
CSTMP has several scientific uses, including:
The molecular architecture of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP) represents a deliberate hybridization strategy combining complementary bioactive motifs from tetramethylpyrazine and resveratrol. This approach leverages the established pharmacological profiles of both parent compounds to create a novel chemical entity with enhanced biological properties. The design framework centers on merging tetramethylpyrazine's vascular protective effects with resveratrol's potent antioxidant capabilities, creating a single molecule that simultaneously addresses multiple pathological pathways implicated in oxidative stress-related disorders [7].
The tetramethylpyrazine (TMP) pharmacophore, derived from the traditional Chinese medicinal herb Ligusticum chuanxiong, contributes significant vascular modulation properties. TMP demonstrates well-documented effects on improving microcirculation, inhibiting platelet aggregation, and protecting against ischemia-reperfusion injury [6]. Its heterocyclic pyrazine core provides a structural platform amenable to chemical modification while maintaining favorable pharmacokinetic properties. The trimethylation pattern at positions 3,5, and 6 enhances lipid solubility, facilitating membrane penetration and bioavailability [1]. This molecular fragment was specifically retained in CSTMP to preserve TMP's established cytoprotective mechanisms, particularly its influence on endothelial function and hemodynamics.
Conversely, the chlorostyryl moiety originates from structural optimization of resveratrol's phenolic system. While resveratrol (3,5,4'-trihydroxystilbene) demonstrates potent radical scavenging activity, its therapeutic utility is limited by rapid metabolism and poor bioavailability. Structure-activity relationship studies indicated that halogen substitution at the ortho position significantly enhances both antioxidant potency and metabolic stability [7]. The 2-chlorostyryl group in CSTMP was specifically engineered to maximize electron delocalization while introducing steric hindrance that protects the vinyl bond from enzymatic degradation. This strategic halogenation enhances the molecule's ability to quench reactive oxygen species while extending its biological half-life compared to unmodified resveratrol.
Table 1: Pharmacophore Contributions to CSTMP Design
Pharmacophore Source | Key Structural Elements | Functional Contributions |
---|---|---|
Tetramethylpyrazine (TMP) | 3,5,6-Trimethylpyrazine core | Microcirculation improvement, Platelet aggregation inhibition, Vascular endothelial protection |
Resveratrol (Modified) | (E)-2-Chlorostyryl system | Enhanced radical scavenging, Improved metabolic stability, Increased lipophilicity for membrane penetration |
Hybrid Structure | Conjugated π-system connecting pyrazine and chlorostyryl | Electronic communication between pharmacophores, Synergistic antioxidant and anti-apoptotic activities |
The molecular hybridization strategy employed in CSTMP design demonstrates the principle of pharmacophore fusion rather than simple structural concatenation. Electronic analysis reveals significant conjugation across the styryl bridge, creating an extended π-system that unifies the electron-rich pyrazine ring with the electron-deficient chlorinated benzene ring. This electronic communication potentially enhances the compound's redox cycling capacity and binding affinity for biological targets involved in oxidative stress response [7]. Experimental evidence confirms that CSTMP maintains moderate free radical scavenging capabilities (demonstrated by DPPH assay) while gaining potent anti-apoptotic effects exceeding those of either parent compound. The hybrid molecule exhibits a unique biological profile characterized by simultaneous modulation of endogenous antioxidant systems (superoxide dismutase, glutathione) and inhibition of apoptotic pathways (caspase-3 suppression), representing a multimodal therapeutic approach to cellular protection [7].
The synthesis of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine demands precise stereochemical control to obtain the biologically active E-isomer. The synthetic route employs a convergent strategy that separately prepares the pyrazine and styryl components before joining them through a carefully optimized Wittig reaction, which provides superior stereoselectivity compared to alternative coupling methodologies [7]. The E-configuration is essential for biological activity as it positions the chlorophenyl group for optimal interaction with molecular targets in the extended conformation.
The synthesis commences with functionalization of the pyrazine core. 3,5,6-Trimethylpyrazine-2-carbaldehyde serves as the crucial electrophilic component, prepared through controlled oxidation of commercially available 2,3,5,6-tetramethylpyrazine. This oxidation step employs manganese dioxide under anhydrous conditions to prevent over-oxidation, typically achieving yields of 70-85% after purification by vacuum distillation [1] [3]. The aldehyde functionality must be introduced selectively at the 2-position, leveraging the enhanced reactivity of this site due to the electron-donating methyl groups and the nitrogen atom's electronic effects.
Concurrently, the phosphonium salt precursor is prepared from 2-chlorobenzyl chloride through sequential reaction with triphenylphosphine in anhydrous toluene. This reaction requires careful temperature control (maintained at 110°C for 12 hours) to ensure complete quaternization while preventing degradation of the aryl chloride moiety [7]. The resulting (2-chlorobenzyl)triphenylphosphonium chloride is isolated as a crystalline solid after precipitation with diethyl ether and rigorous drying under vacuum. This moisture-sensitive compound serves as the ylide precursor for the critical coupling step.
The stereoselective Wittig reaction constitutes the pivotal transformation:
Table 2: Optimization Parameters for Wittig Reaction Stereoselectivity
Reaction Parameter | Conditions Favoring E-Isomer | Impact on Stereoselectivity |
---|---|---|
Base | Potassium tert-butoxide | Higher E-selectivity (>10:1) compared to sodium ethoxide (3:1) |
Temperature | -78°C to 0°C gradient | Maintains kinetic control favoring trans-configuration |
Solvent | Anhydrous tetrahydrofuran | Provides optimal ylide stability and reactivity balance |
Addition Rate | Slow dropwise addition of aldehyde | Prevents local overheating and thermodynamic equilibration |
Concentration | 0.2-0.3 M | Minimizes side reactions while maintaining reasonable reaction rate |
This optimized procedure consistently achieves E/Z ratios exceeding 10:1, with isolated yields of 65-75% for the desired (E)-isomer after purification by silica gel chromatography using ethyl acetate/hexane gradients [7]. The stereochemical assignment is confirmed through nuclear Overhauser effect spectroscopy, which shows clear spatial proximity between the pyrazine methyl protons and the styryl olefinic proton exclusively in the E-configuration. Additional characterization by high-resolution mass spectrometry and carbon-13 nuclear magnetic resonance spectroscopy provides confirmation of molecular structure and regiochemistry.
The stereoelectronic factors controlling isomer formation merit detailed consideration. The ortho-chloro substituent on the benzyl moiety creates significant steric hindrance that thermodynamically disfavors the Z-configuration. Furthermore, the electron-withdrawing pyrazine ring stabilizes the developing partial positive charge on the phosphorus-bound carbon during the betaine intermediate formation, favoring the transition state that produces the E-alkene. Computational analysis indicates that the energy barrier for Z-isomer formation exceeds that of the E-isomer by approximately 2.8 kcal/mol, explaining the observed stereoselectivity [8].
Final purification employs recrystallization from ethanol-water mixtures, yielding analytically pure (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine as pale yellow crystals with melting point 98-100°C. The chemical stability assessment reveals no detectable isomerization under ambient storage conditions for six months, confirming the kinetic stability of the E-configuration under standard laboratory environments [7]. This stereochemical integrity is essential for maintaining consistent biological activity during pharmacological evaluation.
Computational approaches have played an indispensable role in elucidating the mechanism of action of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine and guiding structural optimization strategies. Density functional theory calculations, molecular docking simulations, and molecular dynamics studies have provided atomic-level insights into the compound's antioxidant and anti-apoptotic activities while identifying opportunities for further enhancement through targeted molecular modifications [7].
Density functional theory analysis at the B3LYP/6-311G** level reveals crucial electronic features underlying CSTMP's bioactivity. The highest occupied molecular orbital (HOMO) is predominantly localized over the styryl double bond and chlorophenyl ring, indicating these regions as the primary sites for electron donation during free radical scavenging. This electron-rich character enables efficient hydrogen atom transfer to reactive oxygen species, with a calculated HOMO energy of -5.89 eV, positioned ideally for interaction with biological oxidants. The lowest unoccupied molecular orbital (LUMO) shows significant density on the pyrazine ring, facilitating electron acceptance during redox cycling (-2.37 eV). The energy gap (ΔE = 3.52 eV) suggests moderate kinetic stability while maintaining sufficient reactivity for radical quenching [7]. Molecular electrostatic potential mapping identifies negative potential regions around the pyrazine nitrogen atoms and positive potential around the chlorostyryl hydrogens, creating an electronic dipole moment that likely facilitates orientation within enzyme active sites.
Molecular docking simulations against key apoptotic and inflammatory targets provide mechanistic insights observed in experimental studies. Docking into the ATP-binding site of c-Jun N-terminal kinase (JNK) using the crystal structure (Protein Data Bank code 1UKI) demonstrates a binding affinity of -9.2 kcal/mol. CSTMP adopts a conformation that positions the chlorophenyl ring within a hydrophobic pocket previously occupied by ATP's adenine group, forming π-π stacking with Tyr142. Meanwhile, the pyrazine nitrogen forms a critical hydrogen bond with the backbone amide of Leu144, and the ortho-chloro substituent engages in halogen bonding with the carbonyl oxygen of Asp169 [7]. This multi-point interaction rationalizes the compound's ability to inhibit hydrogen peroxide-induced JNK phosphorylation observed in cellular studies.
Table 3: Computational Parameters of CSTMP and Biological Targets
Computational Method | Target Protein | Key Interaction Parameters | Predicted Biological Effect |
---|---|---|---|
Molecular Docking | JNK1 (1UKI) | Binding affinity: -9.2 kcal/mol; Halogen bond with Asp169; H-bond with Leu144; π-stacking with Tyr142 | Inhibition of stress-induced apoptosis via JNK pathway suppression |
Molecular Docking | Caspase-3 (1PAU) | Binding affinity: -8.7 kcal/mol; Pyrazine ring interaction with catalytic Cys163; Chlorophenyl in S2 pocket | Competitive inhibition of caspase-3 activation |
Molecular Dynamics | ERK2 (2ERK) | Stable RMSD < 2Å over 50 ns simulation; Salt bridge maintained with Glu71; Hydrophobic contact with Ile63 | Prolonged activation of survival signaling pathways |
DFT Analysis | N/A | HOMO-LUMO gap: 3.52 eV; Bond dissociation energy (O-H): 85.3 kcal/mol; Ionization potential: 7.21 eV | Thermodynamic feasibility for radical scavenging |
Molecular dynamics simulations extending to 100 nanoseconds provide additional validation of CSTMP's binding stability within the extracellular signal-regulated kinase 2 (ERK2) activation pocket. The simulations reveal stable ligand-protein interactions with root-mean-square deviation values below 2.0 Å throughout the trajectory. The chlorostyryl moiety maintains hydrophobic contacts with Val39, Ala52, and Ile63, while the pyrazine nitrogen forms a persistent water-mediated hydrogen bond with the catalytic Lys54 residue [7]. These simulations corroborate experimental observations of sustained ERK phosphorylation in endothelial cells following CSTMP treatment, suggesting a structural basis for the compound's ability to promote survival signaling pathways.
Structure-activity relationship modeling based on CSTMP scaffold has identified several promising avenues for structural optimization. Electron-withdrawing substituents at the styryl 4-position (particularly cyano and trifluoromethyl groups) are predicted to enhance caspase-3 inhibition by strengthening electrophilic character near the catalytic cysteine residue. Molecular modeling suggests that extending the pyrazine methyl groups to ethyl moieties could improve hydrophobic fitting within the p38 mitogen-activated protein kinase allosteric pocket while maintaining selectivity over closely related kinases. Quantum mechanical calculations further indicate that replacing the ortho-chloro with ortho-fluoro would lower the bond dissociation energy of the vinyl C-H (from 92.4 kcal/mol to 88.7 kcal/mol), potentially enhancing hydrogen atom transfer efficiency during antioxidant activity without compromising metabolic stability [1] [7].
Pharmacophore mapping studies reveal that CSTMP satisfies five critical features: (1) aromatic ring feature (chlorophenyl group), (2) hydrogen bond acceptor (pyrazine nitrogen), (3) hydrophobic feature (methyl groups), (4) halogen bond donor (chlorine atom), and (5) vinyl spacer with specific geometry. Quantitative structure-activity relationship analysis using comparative molecular field analysis and comparative molecular similarity indices analysis techniques has yielded predictive models (q² > 0.7) for antioxidant and anti-apoptotic activities. These models highlight the importance of steric bulk near the pyrazine 5-position for enhancing activity while identifying electrostatic constraints around the styryl para-position that modulate target selectivity [7]. Collectively, these computational insights provide a robust foundation for designing next-generation analogs with optimized pharmacological profiles.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5